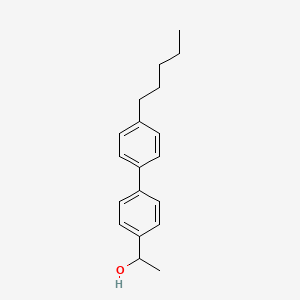

1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol

Vue d'ensemble

Description

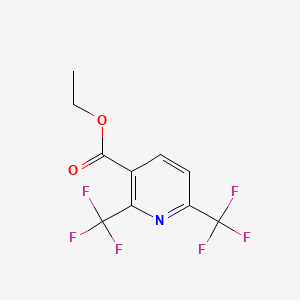

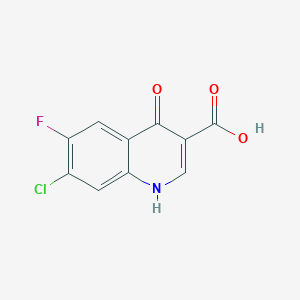

1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol is a compound that can be presumed to have a biphenyl structure with a pentyl group and an ethanol group attached to it. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed. For instance, the synthesis of 2-(4-Propylphenyl)ethanol is described, which is structurally similar but with a propyl group instead of a pentyl group .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the enzymatic hydroxylation of 4-ethylphenol by p-cresol methylhydroxylase produces an optically active hydroxyphenyl ethanol . Another method includes the Knoevenagel condensation reaction, which was used to synthesize a 1-phenyl-2-(2-pyridyl)ethanol compound . Additionally, the synthesis of 2-(4-Propylphenyl)ethanol was improved to reduce side-products, which could be relevant for the synthesis of 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, the 1-phenyl-2-(2-pyridyl)ethanol compound was characterized by IR, 1H-NMR, and single-crystal X-ray diffraction, revealing its crystallization in a monoclinic system with a centrosymmetric space group . Similarly, the crystal structure of 4,4'-biphenyldicarboxylic acid ethanol solvate was determined, which could provide insights into the molecular structure of 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol .

Chemical Reactions Analysis

The chemical reactions involving related compounds include hydroxylation, condensation, and enzymatic reduction. For example, the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol was achieved through bioreduction catalyzed by Daucus carota cells . These reactions could potentially be applied to modify the chemical structure of 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For instance, the inclusion compounds of 1,2,3,4,5-pentaphenylcyclopenta-2,4-dien-1-ol with methanol and ethanol were analyzed for their structures and thermal properties . Ethanol itself, as a primary alcohol, has been characterized for its amphiphilic properties and its ability to form hydrogen bonds, which could influence the properties of 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol .

Applications De Recherche Scientifique

Ethanol's Role in Biofuel Production and Environmental Impacts

- Ethanol, as a biofuel component, is researched for its potential in hydrogen production, with bio-ethanol reforming presenting a promising method for renewable hydrogen generation. Catalysts like Rh and Ni play crucial roles in enhancing the efficiency of ethanol steam reforming towards hydrogen production (Ni, Leung, & Leung, 2007).

- Studies have explored the use of ethanol in gasoline, assessing its environmental impacts, including air pollutant emissions and sustainability. Ethanol blends like E10 and E85 are examined for their greenhouse gas emission reductions, energy efficiency, and potential risks to soil and groundwater contamination (Niven, 2005).

Advances in Ethanol Autothermal Reforming

- Autothermal reforming of ethanol for hydrogen production has been identified as a key area with potential for local, small-scale electricity generation, especially in remote areas. Research has focused on catalyst development, reactor design, and system-level experiments and simulations to advance the commercial deployment of ethanol-powered fuel cell systems (Baruah et al., 2015).

Ethanol and Its Derivatives in Chemical Synthesis

- The conversion of furfural and its derivatives to valuable chemicals like 1,2-pentanediol and 1,5-pentanediol through hydrogenation processes has been reviewed. This highlights the green synthesis approach and the significance of catalyst design in optimizing the conversion efficiency (Tan et al., 2021).

Propriétés

IUPAC Name |

1-[4-(4-pentylphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-15,20H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGWKMWRSBMRDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B3039465.png)

![1-(4-chlorophenyl)-1H-[1,2,3,4]tetraazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3039469.png)

![2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride](/img/structure/B3039474.png)